Ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide
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Description
Ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide is a derivative of benzothiazole . Benzothiazole derivatives are known to have various biological activities and are often synthesized for the purpose of enhancing these properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole . The compounds were characterized by elemental analysis, IR, 1H-NMR spectroscopy, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound was confirmed through various spectral methods such as FTIR and NMR . The 1H-NMR spectroscopy indicated the formation of hydrazino compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate . This results in the formation of hydrazino benzothiazole .Mechanism of Action
Target of Action
Related compounds such as 2-amino-6-methoxy-1,3-benzothiazole have been associated with anti-inflammatory, antiulcer, antitumor, and antibacterial activities .
Mode of Action
It’s suggested that related compounds may suppress haemolysis, indicating a potential interaction with cellular membranes or immune response mechanisms .
Biochemical Pathways
Given the reported activities of related compounds, it can be inferred that this compound may interact with pathways related to inflammation, ulcer formation, tumor growth, and bacterial infections .
Result of Action
Related compounds have been found to exhibit anti-inflammatory, antiulcer, antitumor, and antibacterial activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 2-(2-amino-6-methoxy-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-11(15)7-14-9-5-4-8(16-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTXMELVRDPBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=C(SC2=C1C=CC(=C2)OC)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138404-44-1 |
Source
|
Record name | 3(2H)-Benzothiazoleacetic acid, 2-imino-6-methoxy-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138404-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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